molecular formula C4H8NaO3+ B3395410 Sodium oxybate CAS No. 502-85-2

Sodium oxybate

Cat. No. B3395410
CAS RN: 502-85-2
M. Wt: 127.09 g/mol
InChI Key: XYGBKMMCQDZQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium oxybate is used to reduce the number of cataplexy (weak or paralyzed muscles) attacks or excessive daytime sleepiness (EDS) in patients with narcolepsy . Narcolepsy is an uncontrollable desire for sleep or a sudden attack of deep sleep .


Molecular Structure Analysis

This compound has a molecular formula of C4H7NaO3 and a molecular weight of 126.09 g/mol . It is the sodium salt of gamma-hydroxybutyrate (GHB), an endogenous compound and metabolite of the neurotransmitter GABA .


Physical And Chemical Properties Analysis

This compound is a sodium salt of gamma-hydroxybutyric acid, an endogenous cerebral inhibitory neurotransmitter and a metabolite of the inhibitory neurotransmitter GABA . More detailed physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Alcohol Dependence Treatment Sodium oxybate, the sodium salt of γ-hydroxybutyric acid (GHB), is approved in Italy and Austria for treating alcohol withdrawal syndrome and maintaining abstinence in alcohol dependence. It has shown efficacy comparable to diazepam and clomethiazole for alcohol withdrawal syndrome and to naltrexone or disulfiram for maintaining abstinence in alcohol-dependent patients. Despite concerns about potential abuse, its risk is generally low when administered under strict medical supervision and designated family member oversight (Keating, 2013).

Narcolepsy Management this compound is a primary pharmacological agent for treating excessive sleepiness, disturbed nighttime sleep, and cataplexy in narcolepsy. Despite its high sodium content raising concerns for patients with comorbid cardiovascular conditions, evidence suggests it does not confer additional cardiovascular risk in narcolepsy patients. Its role in narcolepsy treatment, especially for managing cataplexy and excessive daytime sleepiness, is well-established, offering significant improvements in sleep architecture, alertness, and reduction of cataplexy attacks (Avidan & Kushida, 2020).

Contrast to Illicit GHB Use Illicit gamma-hydroxybutyrate (GHB) and pharmaceutical this compound (Xyrem) differ significantly in accessibility, purity, dosing, and misuse. While illicit GHB use poses higher risks due to these factors, misuse of this compound under a risk management program is rare, highlighting the importance of controlled medical use over illicit consumption (Carter et al., 2009).

Treatment of Alcohol Withdrawal Syndrome this compound has been effective in reducing symptoms of alcohol withdrawal syndrome and promoting abstinence maintenance. It has shown beneficial effects comparable to benzodiazepines or chlormethiazole and has been effective in reducing alcohol craving and relapses when used in combination with other treatments like naltrexone and escitalopram. However, further studies with larger patient populations are needed to solidify its efficacy and safety profile (Mannucci et al., 2017).

Emerging Applications and Concerns this compound's utility extends beyond treating narcolepsy and alcohol dependence, including potential use in sleep-disordered breathing and hyperkinetic movement disorders. However, its application must be carefully managed due to concerns over abuse potential and the need for strict medical supervision. Ongoing research and clinical trials are crucial for exploring its full potential and addressing safety concerns (Feldman, 2009); (Frucht & Riboldi, 2020).

Mechanism of Action

Target of Action

Sodium oxybate, also known as sodium 4-hydroxybutyrate, is the sodium salt of an endogenous cerebral neurotransmitter gamma-hydroxybutyric acid (GHB) . It primarily targets the GHB receptor, which is excitatory, and to a lesser extent, the GABA B receptor, which is inhibitory .

Mode of Action

The physiological actions of this compound are mediated by gamma-hydroxybutyrate (GHB), its active compound . At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors . At high concentrations, it inhibits noradrenergic, dopaminergic, serotonergic, and cholinergic neurons . Its mechanism of action is primarily mediated through GABA B receptors .

Biochemical Pathways

This compound increases slow wave activity during non-REM sleep . This is believed to be one of the key biochemical pathways through which it exerts its therapeutic effects.

Pharmacokinetics

This compound is rapidly absorbed and is about 88% bioavailable . Very little is bound to plasma protein . The average time to peak plasma concentration ranges from 0.5 to 1.25 hours . It is almost entirely eliminated by biotransformation to carbon dioxide, which is then exhaled .

Result of Action

This compound is a central nervous system depressant used to treat cataplexy and excessive daytime sleepiness (EDS) associated with narcolepsy . It simultaneously alleviates cataplexy, EDS, and nocturnal sleep disruption, and consolidates wakefulness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concomitant use of CNS depressants may increase the risk of respiratory depression . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as the presence of other medical conditions or the use of other medications .

Safety and Hazards

Sodium oxybate is associated with CNS adverse reactions, including seizure, respiratory depression, decreases in the level of consciousness, coma, and death . It is also associated with a risk for substance misuse and abuse . Half of the patients experienced at least one side effect, and 26.6% had to stop treatment due to limiting side effects. Nausea, mood swings, and enuresis were the most commonly reported side effects .

Future Directions

A phase 3 study has found that an extended-release version of sodium oxybate reduces daytime sleepiness and attacks of muscle weakness in narcolepsy patients . This compound has largely become a first-line treatment for patients with narcolepsy . A new version of a narcolepsy drug that patients take once at bedtime safely and effectively improved symptoms in a trial led by a researcher at Stanford Medicine .

properties

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

502-85-2
Record name Sodium Oxybate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium Oxybate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM OXYBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium oxybate
Reactant of Route 2
Sodium oxybate
Reactant of Route 3
Sodium oxybate
Reactant of Route 4
Sodium oxybate
Reactant of Route 5
Reactant of Route 5
Sodium oxybate
Reactant of Route 6
Sodium oxybate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.